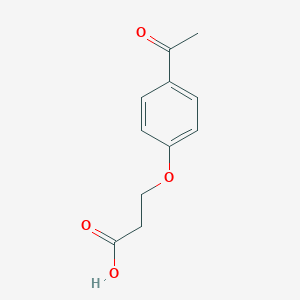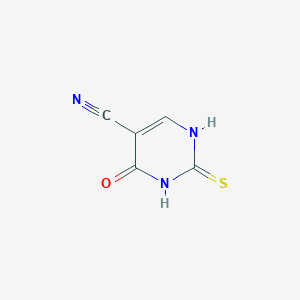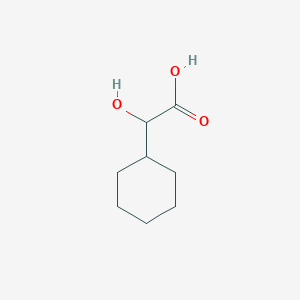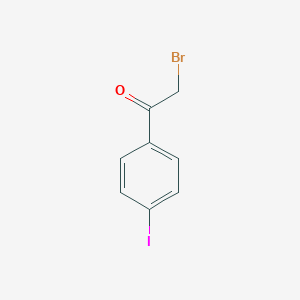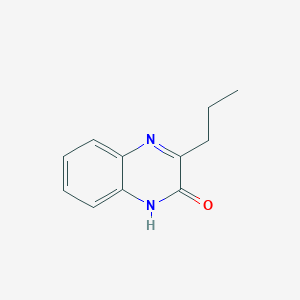
3-propylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propylquinoxalin-2(1H)-one is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.
Mécanisme D'action
The exact mechanism of action of 3-propylquinoxalin-2(1H)-one is not yet fully understood, but it is believed to interact with various cellular signaling pathways, including those involved in inflammation and oxidative stress. It may also act as a direct antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that 3-propylquinoxalin-2(1H)-one has a variety of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. It has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-propylquinoxalin-2(1H)-one in laboratory experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, its limited solubility in water can make it difficult to use in certain applications, and its relatively high cost may limit its use in some research settings.
Orientations Futures
There are numerous potential future directions for research on 3-propylquinoxalin-2(1H)-one, including investigating its potential applications in drug development, material science, and agriculture. Some potential areas of focus for future research include:
1. Developing new synthesis methods for 3-propylquinoxalin-2(1H)-one that are more efficient and cost-effective.
2. Investigating the potential of 3-propylquinoxalin-2(1H)-one as an anti-cancer agent, and exploring its mechanisms of action in cancer cells.
3. Studying the potential of 3-propylquinoxalin-2(1H)-one as an anti-inflammatory agent, and investigating its effects on various inflammatory pathways.
4. Exploring the potential of 3-propylquinoxalin-2(1H)-one as a material for use in electronic devices, due to its unique chemical and physical properties.
5. Investigating the potential of 3-propylquinoxalin-2(1H)-one as a natural pesticide or herbicide, due to its ability to interact with biological systems.
Conclusion
In conclusion, 3-propylquinoxalin-2(1H)-one is a heterocyclic compound that has a wide range of potential applications in various fields, including medicine, agriculture, and material science. Its unique chemical structure and ability to interact with biological systems make it an exciting area of research, with numerous potential future directions for investigation.
Méthodes De Synthèse
The most common method for synthesizing 3-propylquinoxalin-2(1H)-one involves the reaction of 2-aminobenzonitrile with 1-bromo-3-propanol in the presence of a suitable catalyst. This reaction yields the desired compound in good yields and with high purity.
Applications De Recherche Scientifique
3-propylquinoxalin-2(1H)-one has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in various fields. In medicine, this compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
Numéro CAS |
13297-36-4 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-propyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-2-5-10-11(14)13-9-7-4-3-6-8(9)12-10/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
Clé InChI |
LNDVYFKYSASZJQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2NC1=O |
SMILES canonique |
CCCC1=NC2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



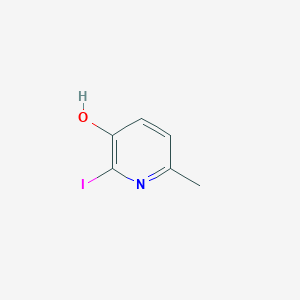
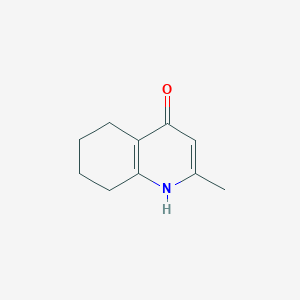

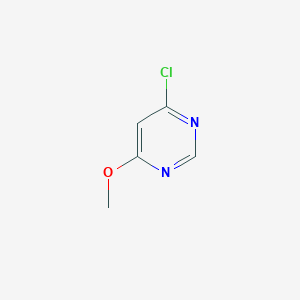
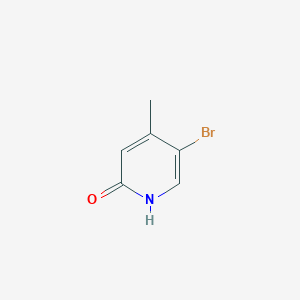
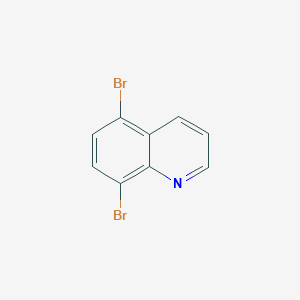
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)


